Mth-DL-glutamine

Description

Contextualization within Amino Acid Biochemistry

DL-Glutamine is a racemic mixture of D- and L-glutamine, both of which are α-amino acids. Glutamine itself is classified as a charge-neutral, polar amino acid. wikipedia.orgsmolecule.comnih.gov It is considered non-essential in humans, meaning the body can typically synthesize sufficient amounts. However, under certain physiological stress conditions, such as severe illness, trauma, or intense physical exercise, glutamine can become conditionally essential, as the body's demand may exceed its production capacity. wikipedia.orgnih.govcodeage.com

The biosynthesis of glutamine primarily occurs through the enzyme glutamine synthetase (GS), which catalyzes the condensation of glutamate (B1630785) and ammonia (B1221849), consuming one molecule of ATP. wikipedia.orgnih.govbosterbio.comcreative-proteomics.comnih.govmdpi.comnewworldencyclopedia.org Glutamine is the most abundant free amino acid in the human body, with skeletal muscles serving as the most quantitatively relevant site for its storage, synthesis, and release. wikipedia.orgnih.gov This widespread presence underscores its fundamental importance in intermediary metabolism, interorgan nitrogen exchange via ammonia transport, and the maintenance of pH homeostasis. wikipedia.orgsmolecule.comnih.govcreative-proteomics.comnewworldencyclopedia.orgnews-medical.netnih.govcambridge.org

Beyond its role as a building block for proteins, glutamine acts as a crucial nitrogen donor for the synthesis of various essential biomolecules, including nucleotides (purines and pyrimidines), amino sugars, and other non-essential amino acids. wikipedia.orgsmolecule.comnih.govcreative-proteomics.commdpi.comnewworldencyclopedia.orgnih.govthermofisher.comdrugbank.com Additionally, glutamine serves as a significant carbon source, contributing to cellular energy production by refilling the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.govnews-medical.netcambridge.orgthermofisher.comembopress.orgscielo.br

Overview of Stereoisomeric Forms and Research Significance

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as enantiomers: the L-form and the D-form. britannica.com In biological systems, particularly in mammalian proteins, L-amino acids are almost exclusively found and are the forms encoded by the standard genetic code for protein synthesis. newworldencyclopedia.orgbritannica.com

L-Glutamine: This is the biologically active and predominant stereoisomer found in nature. smolecule.comthermofisher.com L-Glutamine is indispensable for numerous cellular functions, including:

Protein and Nucleotide Synthesis: It serves as a key substrate for the biosynthesis of proteins and nucleotides, which are vital for cell growth, division, and repair. smolecule.comnewworldencyclopedia.orgthermofisher.comdrugbank.comscielo.br

Redox Balance: L-Glutamine is crucial for maintaining cellular redox balance, primarily by contributing to the synthesis of glutathione (B108866), a major antioxidant. newworldencyclopedia.orgthermofisher.comdrugbank.comembopress.org

Energy Source: Rapidly dividing cells, such as those in the immune system and intestinal epithelium, utilize L-glutamine as a primary energy source, often at rates comparable to or greater than glucose, especially under catabolic conditions. smolecule.comnih.govthermofisher.comdrugbank.comembopress.orgexamine.com

Gastrointestinal and Immune Health: L-Glutamine plays a major role in preserving the integrity of the gastrointestinal tract, supporting the gut lining, and enhancing immune cell function, including lymphocyte proliferation, macrophage phagocytosis, and cytokine production. smolecule.comnih.govnih.govcambridge.orgthermofisher.comdrugbank.comexamine.com

D-Glutamine: While less common in nature compared to its L-enantiomer, D-glutamine also possesses biological significance. acs.orgontosight.ai Its metabolic processes involve synthesis, degradation, and utilization in specific cellular functions. ontosight.ai In bacterial systems, D-glutamine is known to play a role in peptidoglycan synthesis, a critical component of the bacterial cell wall, influencing cell shape, division, and resistance to osmotic stress. ontosight.ai The synthesis of D-glutamine from D-glutamate can occur via glutamine synthetase, although this enzyme typically shows a preference for L-glutamate. Degradation of D-glutamine can be facilitated by enzymes like D-amino acid oxidase or certain glutaminases that are not strictly stereospecific. ontosight.ai Research into D-amino acid metabolism, including D-glutamine, is revealing new insights into protein and peptide degradation processes, with potential implications for understanding aging and various disease states. ontosight.ai

DL-Glutamine: As a racemic mixture, DL-Glutamine contains equal parts of both D- and L-stereoisomers. While L-glutamine is the biologically active form predominantly found in living systems, DL-Glutamine is often utilized in biochemical research and drug synthesis due to its availability and the specific properties of its components. smolecule.comscielo.br

Historical Perspective of Glutamine Research Trends

The recognition of glutamine as a biologically important molecule dates back to the late 19th century. Indirect evidence in 1873 suggested its role as a structural component of proteins. nih.govnih.gov Shortly thereafter, in 1883, German chemists Ernst Schulze and E. Bosshard successfully isolated abundant free glutamine from the juice of sugarbeets. nih.govcodeage.comnih.govbritannica.comacs.org

Despite these early discoveries, detailed understanding of glutamine's biological functions remained limited until the 1930s. A significant turning point occurred with the research conducted by Sir Hans Adolf Krebs, who, for the first time in scientific history, demonstrated that mammalian tissues possess the capacity to both hydrolyze and synthesize glutamine. nih.govbosterbio.comnih.gov This foundational work spurred further investigation into its metabolic roles. In the 1950s, studies by Eagle et al. highlighted the substantial utilization of glutamine by isolated fibroblasts in cell incubation media, often in quantities greater than other amino acids. nih.govnih.gov

However, comprehensive research into glutamine's physiological importance was initially hindered by its classification as a non-essential amino acid and the technical difficulties associated with accurately measuring its levels in plasma and tissues. nih.govnih.govexamine.com Over the past few decades, research interest in glutamine has significantly expanded. It has become a popular subject of study, particularly concerning its potential benefits in various clinical contexts, including recovery from burns, trauma, and injury, as well as mitigating certain side effects of cancer treatments. news-medical.netembopress.orgexamine.com Furthermore, its critical role in cancer cell metabolism has garnered considerable attention, leading to intensive research into glutamine's metabolic pathways in tumor growth and proliferation. creative-proteomics.commdpi.comembopress.org

Structure

3D Structure

Properties

IUPAC Name |

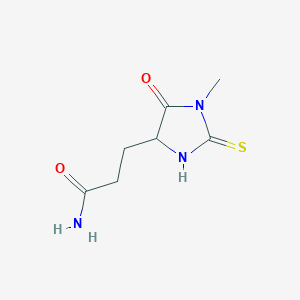

3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQCJWXEAEPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Metabolic Pathways and Intermediary Metabolism of Dl Glutamine

Glutaminolysis and its Central Role in Carbon and Nitrogen Flux

Glutaminolysis is a key metabolic pathway that catabolizes glutamine to produce energy and metabolic intermediates. nih.govmdpi.com This process is initiated by the uptake of glutamine into the cell, primarily through transporters like ASCT2/SLC1A5. cellsignal.combosterbio.com Once inside, particularly within the mitochondria, glutaminolysis begins, playing a pivotal role in supplying both carbon and nitrogen for various biosynthetic needs. nih.govembopress.org This pathway is not only crucial for energy production but also for maintaining redox balance and supporting the synthesis of macromolecules such as nucleotides and proteins. nih.gov The flux of mitochondrial enzymes involved in glutamine oxidation is often elevated in rapidly dividing cells. nih.gov

The first step in glutaminolysis involves the conversion of glutamine to glutamate (B1630785). This reaction is catalyzed by the enzyme glutaminase (B10826351) (GLS), which deaminates glutamine, yielding glutamate and ammonia (B1221849). cellsignal.combosterbio.com This conversion primarily occurs in the mitochondria. cellsignal.com

Following its formation, glutamate can be converted into the tricarboxylic acid (TCA) cycle intermediate, alpha-ketoglutarate (B1197944) (α-KG). cellsignal.combosterbio.com This conversion can occur through two main enzymatic routes:

Glutamate dehydrogenase (GDH): This enzyme catalyzes the oxidative deamination of glutamate to produce α-KG. cellsignal.combosterbio.com

Transaminases: Alanine or aspartate transaminases can also convert glutamate to α-KG, a process that involves the transfer of an amino group to an α-keto acid, thereby producing a new amino acid alongside α-KG. cellsignal.com

An alternative, though less emphasized, pathway for converting glutamine to α-KG is the glutaminase II pathway, which involves the enzymes glutamine transaminase and ω-amidase. nih.govfrontiersin.org

Glutamine is a major anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle that are extracted for biosynthetic purposes. pnas.orgx-mol.com The production of α-KG from glutamine directly feeds into the TCA cycle, which is essential for both energy production and the generation of precursors for biosynthesis. nih.govcellsignal.com In many rapidly proliferating cells, glutamine is the preferred source for replenishing the TCA cycle, contributing significantly to the pool of intermediates like oxaloacetate (OAA). pnas.orgpnas.org This anaplerotic function is crucial for sustaining mitochondrial activity, especially when cycle intermediates such as citrate (B86180) are withdrawn for the synthesis of fatty acids and other molecules. pnas.org

The key steps in glutamine-dependent anaplerosis are summarized in the table below:

| Step | Reaction | Key Enzyme(s) | Metabolic Significance |

|---|---|---|---|

| 1 | Glutamine → Glutamate + NH₄⁺ | Glutaminase (GLS) | Initiates glutamine catabolism. cellsignal.combosterbio.com |

| 2 | Glutamate → α-Ketoglutarate | Glutamate Dehydrogenase (GDH), Transaminases | Produces a key TCA cycle intermediate. cellsignal.combosterbio.com |

| 3 | α-Ketoglutarate enters TCA Cycle | TCA Cycle Enzymes | Replenishes cycle intermediates (anaplerosis) for energy and biosynthesis. nih.gov |

Glutamine and glucose metabolism are intricately linked, particularly in proliferating cells. imrpress.com While many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen, they still rely on mitochondrial respiration and, consequently, on glutamine. cellsignal.comfrontiersin.org Glutamine-derived α-KG sustains the TCA cycle, which is necessary to complement the energy and biosynthetic precursors not fully supplied by aerobic glycolysis. embopress.org For instance, at the point of citrate synthase in the TCA cycle, the majority of acetyl-CoA can be derived from glucose, while the majority of oxaloacetate is derived from glutamine. pnas.org

This metabolic interplay allows cells to efficiently use both glucose and glutamine as major sources of carbon and nitrogen to fuel the high demands of proliferation. pnas.orgpnas.org In situations of glucose deprivation, glutamine metabolism can become even more critical for cell survival by providing the necessary carbon influx into the TCA cycle. embopress.org Conversely, when glutamine availability is limited, some cells can increase their reliance on glucose-derived pyruvate (B1213749) for anaplerosis through the action of pyruvate carboxylase. pnas.org

Anaplerosis of the Tricarboxylic Acid (TCA) Cycle

Biosynthesis of Downstream Metabolites from DL-Glutamine

Beyond its role in central carbon metabolism, glutamine is a fundamental precursor for the biosynthesis of a wide array of essential molecules. nih.govmdpi.com It serves as a primary nitrogen donor for the synthesis of nucleotides and the antioxidant glutathione (B108866), highlighting its indispensable role in cell proliferation and survival. mdpi.com

Glutamine is an essential nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. nih.govembopress.orgiiarjournals.org

Purine Synthesis: The synthesis of the purine ring incorporates two nitrogen atoms directly from the amide group of glutamine. embopress.orgiiarjournals.org The enzyme glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase catalyzes a rate-limiting step in this pathway, using glutamine as a co-substrate. iiarjournals.org Another nitrogen from glutamine is required for the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP). embopress.org

Pyrimidine Synthesis: The synthesis of the pyrimidine ring also relies on glutamine as a nitrogen donor. iiarjournals.org The enzyme carbamoyl (B1232498) phosphate (B84403) synthetase II uses glutamine's amide nitrogen to initiate the pathway, a step that is crucial for pyrimidine production. iiarjournals.org Furthermore, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) is catalyzed by CTP synthetase, which also requires glutamine as the amino donor. iiarjournals.org

The critical contributions of glutamine to nucleotide biosynthesis are summarized below:

| Nucleotide Type | Role of Glutamine | Key Enzyme(s) |

|---|---|---|

| Purines (Adenine, Guanine) | Donates two nitrogen atoms to the purine ring and the amino group of guanine. embopress.orgiiarjournals.org | Glutamine PRPP amidotransferase, GMP synthase |

| Pyrimidines (Cytosine, Uracil, Thymine) | Donates a nitrogen atom for the pyrimidine ring and the amino group for CTP synthesis. iiarjournals.org | Carbamoyl phosphate synthetase II, CTP synthetase |

Glutamine plays a crucial role in maintaining cellular redox balance through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant. cellsignal.comthermofisher.com GSH is a tripeptide composed of glutamate, cysteine, and glycine (B1666218). researchgate.net

The synthesis of GSH is a two-step process:

Glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. cambridge.org

Glutathione synthetase (GS) then adds a glycine molecule to gamma-glutamylcysteine to form GSH. embopress.org

Glutamine contributes to this pathway by providing the glutamate precursor. elifesciences.orgnih.gov Through glutaminolysis, glutamine is converted to glutamate, thereby supplying a key substrate for de novo GSH synthesis. cambridge.orgelifesciences.org Additionally, glutamate derived from glutamine can be exchanged for extracellular cystine via the xCT antiporter system. embopress.org Once inside the cell, cystine is reduced to cysteine, the second amino acid required for GSH synthesis. embopress.orgresearchgate.net By fueling GSH production, glutamine metabolism helps protect cells against oxidative stress. cellsignal.comfrontiersin.org

Non-Essential Amino Acid Synthesis (e.g., Asparagine, Proline, Arginine)

Glutamine plays a pivotal role as a precursor for the synthesis of several non-essential amino acids. embopress.orgwikipedia.org Its carbon and nitrogen atoms are utilized in various metabolic pathways to produce amino acids crucial for protein synthesis and other cellular functions. oaepublish.com

Asparagine Synthesis: The amide nitrogen of glutamine is essential for the synthesis of asparagine from aspartate, a reaction catalyzed by asparagine synthetase. embopress.orgnih.gov This process is vital for cellular functions, and in some contexts, asparagine can compensate for glutamine deprivation. oaepublish.com

Proline Synthesis: Glutamine is a key precursor for proline synthesis. nih.gov Glutamine is first converted to glutamate. embopress.orgatsjournals.org Glutamate is then converted to pyrroline-5-carboxylate (P5C) by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS). atsjournals.orgembopress.org P5C is subsequently reduced to proline by P5C reductases. atsjournals.orgembopress.org This pathway is particularly important in processes requiring high rates of collagen synthesis, as proline is a major constituent of collagen. atsjournals.orgfrontiersin.org In conditions like those induced by transforming growth factor-β (TGF-β), the demand for proline synthesis from glutamine increases to support collagen production. embopress.org

Arginine Synthesis: Glutamine is a significant precursor for the de novo synthesis of arginine in humans. nih.govtandfonline.com The metabolic pathway involves the conversion of glutamine to citrulline, which then serves as a direct precursor for arginine synthesis. nih.govphysiology.org Studies have shown that a substantial portion of the carbon and nitrogen for endogenous arginine synthesis originates from glutamine. tandfonline.comphysiology.org The kidneys play a crucial role in this process, taking up circulating citrulline and releasing arginine. nih.gov This pathway connects glutamine metabolism to the urea (B33335) cycle, where arginine is an intermediate. scielo.brportlandpress.com

Table 1: Role of Glutamine in Non-Essential Amino Acid Synthesis

| Amino Acid | Role of Glutamine | Key Enzymes | Metabolic Context |

| Asparagine | Donates amide nitrogen to aspartate | Asparagine Synthetase | General cellular function, compensation for glutamine deprivation embopress.orgoaepublish.comnih.gov |

| Proline | Precursor via glutamate and P5C | Δ1-pyrroline-5-carboxylate synthetase (P5CS), P5C Reductases | Collagen synthesis, response to growth factors (e.g., TGF-β) nih.govatsjournals.orgembopress.orgfrontiersin.org |

| Arginine | Precursor via citrulline | Enzymes of the citrulline-arginine pathway | De novo synthesis, urea cycle linkage nih.govtandfonline.comphysiology.orgscielo.brportlandpress.com |

Lipid Synthesis

Glutamine serves as a significant carbon source for the synthesis of lipids, including fatty acids and cholesterol. wikipedia.orgpnas.org This role is particularly pronounced in rapidly proliferating cells and under specific metabolic conditions like hypoxia. pnas.orgnih.gov

The pathway for fatty acid synthesis from glutamine can occur through two primary routes after its conversion to the citric acid cycle intermediate, α-ketoglutarate. nih.gov

Glutaminolysis: In this oxidative pathway, α-ketoglutarate proceeds through the citric acid cycle to produce citrate, which is then exported to the cytoplasm. nih.gov In the cytoplasm, ATP citrate lyase cleaves citrate to generate acetyl-CoA, the primary building block for fatty acid synthesis. researchgate.net

Reductive Carboxylation: This pathway runs in the reverse direction of the citric acid cycle. nih.gov α-ketoglutarate is converted to citrate via a reductive carboxylation step, a reaction often mediated by isocitrate dehydrogenase. nih.govresearchgate.net This pathway has been shown to be a major contributor to lipogenic acetyl-CoA from glutamine in certain cell types. nih.gov

Research has demonstrated that glutamine can contribute a substantial fraction of the carbon required for fatty acid synthesis. pnas.org For instance, in glioblastoma cells, glutamine metabolism provides the necessary NADPH for fatty acid synthesis. pnas.org Furthermore, studies in brown adipocytes have quantified that a significant portion of glutamine entering the citric acid cycle is directed towards lipid synthesis via reductive carboxylation. nih.gov In neuronal cells under hypoxic conditions, the incorporation of glutamine into lipids is dramatically increased, highlighting a specific adaptive pathway. nih.gov The synthesis of cholesterol is also dependent on glutamine, which acts as an anabolic switch linking precursor availability to lipid biosynthesis. nih.gov

Nitrogen and Carbon Donation Mechanisms

Glutamine is a versatile molecule that donates both nitrogen and carbon to a multitude of anabolic processes, making it essential for cell growth and proliferation. embopress.orgwikipedia.orgoaepublish.com

Nitrogen Donation: Glutamine possesses two nitrogen atoms: the α-nitrogen and the γ-nitrogen (amide nitrogen). oaepublish.com

γ-Nitrogen: The amide nitrogen is a crucial donor for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. embopress.orgiiarjournals.orgnih.gov Specifically, glutamine's γ-nitrogen is required for the formation of the purine ring and for the conversion of UTP to CTP in pyrimidine synthesis. oaepublish.comiiarjournals.org It is also used in the synthesis of other important molecules like NAD and glucosamine-6-phosphate. embopress.orgoaepublish.com

α-Nitrogen: The α-nitrogen can be transferred to other molecules via transamination reactions, contributing to the synthesis of other non-essential amino acids such as alanine, aspartate, and serine. embopress.orgoaepublish.com

Carbon Donation: Beyond its role as a nitrogen donor, glutamine is a significant source of carbon for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. embopress.org Glutamine is converted to glutamate, which is then metabolized to α-ketoglutarate, a key intermediate of the TCA cycle. bosterbio.com This influx of carbon is critical for both energy production (ATP) and for providing biosynthetic precursors for other macromolecules. embopress.orgpnas.org The carbon skeleton of glutamine can also be used for the synthesis of fatty acids and other amino acids. wikipedia.orgpnas.org

The deamidation of glutamine to glutamate by glutaminase enzymes is a key step that releases the amide nitrogen as free ammonia and provides the glutamate carbon skeleton for further metabolism. embopress.orgresearchgate.net Subsequently, glutamate can donate its α-amino group through transaminases to form other amino acids, converting its own carbon skeleton into α-ketoglutarate. researchgate.net

Table 2: Contribution of Glutamine to Biosynthesis

| Process | Glutamine's Contribution | Key Molecules Synthesized |

| Nitrogen Donation | Provides γ-nitrogen and α-nitrogen | Purines, Pyrimidines, Asparagine, NAD, Glucosamine-6-phosphate, Alanine, Serine embopress.orgoaepublish.comiiarjournals.orgnih.gov |

| Carbon Donation | Provides carbon skeleton to the TCA cycle (anaplerosis) | α-ketoglutarate, Citrate (for lipid synthesis), Precursors for non-essential amino acids embopress.orgwikipedia.orgpnas.orgbosterbio.com |

Acid-Base Balance Regulation via Glutamine Metabolism

Glutamine metabolism plays a critical role in the regulation of systemic acid-base balance, primarily through the function of the kidneys. wikipedia.orgscielo.brnih.gov During metabolic acidosis, a condition of increased acidity in the blood, the kidneys become the primary site of glutamine uptake and catabolism. nih.govannualreviews.org

The process begins with the uptake of glutamine by the cells of the proximal convoluted tubule in the kidney. annualreviews.org Inside the mitochondria of these cells, the enzyme glutaminase catalyzes the conversion of glutamine to glutamate and an ammonium (B1175870) ion (NH₄⁺). libretexts.org Further metabolism of glutamate by glutamate dehydrogenase produces another ammonium ion and α-ketoglutarate. annualreviews.orglibretexts.org

The key aspects of this regulatory mechanism are:

Ammonium Excretion: The generated ammonium ions are secreted into the renal tubules and excreted in the urine. nih.govannualreviews.org This excretion of a weak base facilitates the elimination of metabolic acids (protons) from the body, thereby helping to raise blood pH. libretexts.org

Bicarbonate Production: The metabolism of the remaining carbon skeleton (α-ketoglutarate) within the kidney cells results in the net production of bicarbonate ions (HCO₃⁻). libretexts.org This newly synthesized bicarbonate is then transported back into the bloodstream, where it acts as a buffer to neutralize excess acid and helps to restore normal blood pH. nih.gov

This adaptive response is sustained during chronic acidosis, in part, by the increased expression of the genes encoding key transport proteins and enzymes involved in glutamine metabolism within the kidney. nih.gov The enhanced renal extraction of glutamine during acidosis is balanced by increased release from muscle and liver and decreased utilization by the intestine. nih.gov Therefore, the inter-organ transport and metabolism of glutamine are central to the body's homeostatic response to acid-base disturbances. researchgate.netnih.govphysiology.org

Cellular and Molecular Mechanisms of Dl Glutamine Action

Regulation of Gene and Protein Expression

DL-glutamine's influence extends to the fundamental processes of gene and protein expression, employing both transcriptional and post-transcriptional control mechanisms. It also modulates key signaling pathways and impacts the expression of protective proteins like heat shock proteins.

Transcriptional and Post-Transcriptional Control

Glutamine and its metabolic products can directly and indirectly influence gene expression. researchgate.net The expression of glutamine synthetase, the enzyme responsible for glutamine synthesis, is regulated at both the transcriptional level by hormones and at the protein stability level by glutamine concentration itself. scielo.br For instance, during acute stress, glucocorticoids and glutamine depletion can rapidly increase muscle glutamine synthetase (GS) mRNA levels. scielo.br In the brain, glutamine supplementation has been shown to modify the expression of genes involved in its own metabolism, such as down-regulating glutaminase (B10826351) (gls) and up-regulating glutamine synthetase (glul) and certain glutamine transporters. nih.gov Furthermore, glutamine can increase the gene expression of enzymes like arginine-succinate synthase in intestinal cells. mdpi.com

Modulation of Signaling Pathways (e.g., mTOR, AMPK, MAPK, NF-κB, PI3K-Akt)

DL-glutamine is a critical regulator of several major signaling pathways that govern cell growth, metabolism, and inflammatory responses.

mTOR (mechanistic Target of Rapamycin): The mTOR pathway is a central regulator of cell growth and is highly responsive to amino acid availability, particularly glutamine. nih.govcellsignal.com Glutamine promotes the activation of mTORC1, a key complex in this pathway, which in turn stimulates protein synthesis and other anabolic processes. nih.govoup.comspandidos-publications.com This activation can be mediated by the influx and subsequent efflux of glutamine, which facilitates the entry of other amino acids like leucine, a potent mTORC1 activator. cellsignal.com In some cancer cells, glutamine metabolism, regulated by mTORC1, is crucial for their proliferation. frontiersin.org Conversely, glutamine deprivation can inhibit mTORC1 activity. nih.govnih.gov

AMPK (AMP-activated Protein Kinase): AMPK acts as a cellular energy sensor. Glutamine depletion can lead to the activation of the AMPK pathway, which often acts antagonistically to mTORC1, signaling a state of low energy. nih.govnih.gov Autophagy, a cellular recycling process, can be induced by treatments that activate AMPK and inhibit mTORC1. mdpi.com The LKB1-AMPK pathway is activated under metabolic stress, leading to the inhibition of mTORC1. researchgate.net

MAPK (Mitogen-Activated Protein Kinase): Glutamine is known to activate multiple MAPKs, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), which are crucial for intestinal cell proliferation. mdpi.com The p38 MAPK pathway is also influenced by glutamine, with evidence suggesting that glutamine can reduce p38 MAPK activity in certain stress conditions. researchgate.net In some contexts, glutamine's protective effects involve the inactivation of p38 and JNK through the induction of MAPK phosphatase-1 (MKP-1). aai.org

NF-κB (Nuclear Factor-kappa B): Glutamine has demonstrated anti-inflammatory properties by suppressing the activation of the NF-κB pathway. mdpi.comnih.gov This suppression can be associated with the increased expression of heat shock proteins. mdpi.com In lung epithelial cells, glutamine deprivation was shown to increase lipopolysaccharide (LPS)-induced NF-κB activation, an effect that was reversed by glutamine administration through the Akt/mTOR pathway. nih.gov Nutritional treatments containing glutamine have been shown to attenuate the activation of NF-κB p65 in muscle tissue. cambridge.org

PI3K-Akt: The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival. While this pathway is known to regulate glucose uptake, studies suggest that glutamine uptake is not directly controlled by PI3K/Akt signaling. pnas.org However, there is evidence that glutamine can activate the PI3K/Akt pathway to prevent apoptosis after intestinal injury. researchgate.net In some cancers, the PI3K/AKT/mTOR pathway is upregulated and can activate HIF-1α, a factor involved in metabolic reprogramming. mdpi.com Furthermore, glutamine-catalyzed feedback can activate the EGFR/PI3K/AKT pathway in certain cancer types. oup.com

Interactive Data Table: Glutamine's Influence on Major Signaling Pathways

| Signaling Pathway | General Function | Effect of Glutamine | Key Research Findings |

|---|---|---|---|

| mTOR | Cell growth, proliferation, protein synthesis | Activation | Glutamine promotes mTORC1 activation, crucial for intestinal cell proliferation and implicated in cancer cell growth. nih.govfrontiersin.orgmdpi.com |

| AMPK | Cellular energy sensing, metabolic stress response | Inhibition (indirectly) | Glutamine depletion activates AMPK. nih.govnih.gov |

| MAPK | Cell proliferation, differentiation, stress response | Modulation | Activates ERK1/2 and JNK1/2 in intestinal cells; can inhibit p38 and JNK in other contexts. mdpi.comresearchgate.netaai.org |

| NF-κB | Inflammation, immune response | Inhibition | Suppresses NF-κB activation, contributing to its anti-inflammatory effects. mdpi.comnih.govcambridge.org |

| PI3K-Akt | Cell survival, growth, proliferation | Activation | Can activate the PI3K-Akt pathway to prevent apoptosis, particularly after intestinal injury. researchgate.netoup.com |

Impact on Heat Shock Protein Expression

Glutamine plays a significant role in protecting cells from stress and injury by enhancing the expression of heat shock proteins (HSPs), particularly HSP70. mdpi.com This induction of HSPs is a key mechanism behind glutamine's cytoprotective effects. cambridge.org The enhanced expression of HSP70 is associated with increased resistance to apoptotic injury in gut epithelial cells. scielo.br Evidence suggests that glutamine's ability to induce HSP70 may be mediated through the hexosamine biosynthetic pathway. researchgate.net This heat shock response can also inhibit the activation of the pro-inflammatory NF-κB pathway. mdpi.com

Cell Proliferation and Cell Cycle Progression

Glutamine is essential for the growth and proliferation of rapidly dividing cells, including enterocytes and lymphocytes. nih.gov Its availability is a critical determinant for cells to proceed through the cell cycle. Glutamine depletion is associated with growth arrest and can induce a G0/G1 cell cycle arrest. oup.comnih.govnih.gov The enzymes involved in glutamine metabolism, such as glutaminase 1 (GLS1), are regulated in a cell-cycle-dependent manner, with levels increasing in late G1 phase to support the G1/S transition and S phase completion. pnas.org Glutamine's role in proliferation is also linked to its ability to augment the effects of growth factors like epidermal growth factor (EGF). mdpi.com

Anti-Apoptotic and Stress Response Mechanisms

Glutamine exhibits potent anti-apoptotic properties and is crucial for cellular survival under various stress conditions. mdpi.comnih.gov Glutamine deprivation can sensitize cells to apoptosis induced by stimuli like Fas ligand and heat shock. scielo.brmdpi.com The anti-apoptotic capacity of glutamine is attributed to several mechanisms:

Glutathione (B108866) Synthesis: As a precursor to glutamate (B1630785), glutamine is essential for the synthesis of glutathione (GSH), a major cellular antioxidant. mdpi.comnih.gov By maintaining the cellular redox balance, glutamine helps protect cells from oxidative stress-induced apoptosis. mdpi.comresearchgate.net

Signaling Pathway Modulation: Glutamine can suppress the activation of pro-apoptotic signaling pathways like JNK/SAPK. scielo.br

Induction of Autophagy: Under stressful conditions, glutamine can induce autophagy, a survival mechanism that allows cells to degrade and recycle cellular components. mdpi.comnih.gov This process is mediated by the inhibition of the mTOR and p38 MAP kinase pathways. nih.gov

Integrated Stress Response (ISR): In photoreceptor cells, glutamine catabolism is critical for suppressing the integrated stress response (ISR), and inhibiting the ISR can delay photoreceptor cell loss. elifesciences.org

Protein Synthesis and Degradation Pathways

Glutamine plays a dual role in regulating protein metabolism, promoting synthesis while inhibiting degradation. nih.govnhri.org.tw It stimulates protein synthesis in part through the activation of the mTOR signaling pathway. plos.org In hepatocytes, glutamine uptake can lead to reduced proteolysis, a process mediated by p38 MAPK signaling. mdpi.com In diabetic models, glutamine supplementation has been shown to stimulate the expression of key regulatory proteins in the protein synthesis pathway (like Akt and mTOR) and decrease the expression of those involved in protein degradation (such as MuRF-1 and MAFbx), thereby alleviating muscle atrophy. plos.org The regulation of protein synthesis is also tied to the cell cycle, with glutamine utilization increasing to support the production of macromolecules required for cell division. pnas.org

Interactive Data Table: Research Findings on Glutamine's Molecular Actions

| Cellular Process | Key Findings | References |

|---|---|---|

| Gene/Protein Expression | Modulates expression of glutamine synthetase, glutaminase, and other metabolic enzymes. | scielo.brnih.gov |

| Signaling Pathways | Activates mTOR and PI3K-Akt; inhibits NF-κB; modulates AMPK and MAPK pathways. | nih.govmdpi.comresearchgate.netaai.orgnih.govcambridge.orgresearchgate.net |

| Heat Shock Proteins | Induces expression of HSP70, providing cellular protection against stress and injury. | scielo.brmdpi.comcambridge.org |

| Cell Proliferation | Essential for cell cycle progression, particularly the G1/S transition. Depletion leads to growth arrest. | nih.govoup.comnih.govpnas.org |

| Anti-Apoptosis | Prevents apoptosis by supporting glutathione synthesis, suppressing pro-apoptotic signals, and inducing autophagy. | scielo.brmdpi.commdpi.comnih.govnih.gov |

| Protein Metabolism | Stimulates protein synthesis via mTOR and inhibits protein degradation pathways. | mdpi.comnih.govnhri.org.twplos.org |

Glutamine-Mediated Glycosylation of Proteins

Glutamine, a versatile and abundant amino acid, plays a pivotal role in the post-translational modification of proteins through glycosylation. This process, essential for a vast array of cellular functions, is intrinsically linked to cellular nutrient status, with glutamine acting as a key substrate. The primary mechanism through which glutamine mediates protein glycosylation is its role in the hexosamine biosynthetic pathway (HBP). nih.govmdpi.com This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce a critical sugar nucleotide, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org

The HBP begins with the glycolytic intermediate, fructose-6-phosphate. In the pathway's rate-limiting step, the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) transfers the amide group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate and glutamate. nih.govresearchgate.net This step is a crucial regulatory point, linking glutamine availability directly to the flux of the HBP. oup.com Following a series of enzymatic reactions involving acetyl-CoA and UTP, glucosamine-6-phosphate is converted into UDP-GlcNAc. nih.govoup.com

UDP-GlcNAc serves as the universal donor substrate for two major types of protein glycosylation:

O-GlcNAcylation: This is a dynamic and reversible modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. springermedizin.defrontiersin.org The reaction is catalyzed by O-GlcNAc transferase (OGT). nih.gov Because the level of UDP-GlcNAc is sensitive to the availability of nutrients like glucose and glutamine, O-GlcNAcylation functions as a nutrient-sensing mechanism that regulates protein activity, stability, and localization in response to the cell's metabolic state. frontiersin.orgfrontiersin.org

N-glycosylation: This process involves the attachment of a complex oligosaccharide chain to the nitrogen atom of asparagine residues within a specific amino acid sequence. frontiersin.org The synthesis of the initial oligosaccharide precursor also requires UDP-GlcNAc. frontiersin.org While O-GlcNAcylation is a regulatory modification, N-glycosylation is crucial for the proper folding, stability, and function of many membrane-bound and secreted proteins. Research has also identified less common instances of N-glycosylation directly at glutamine residues in some organisms like mycoplasmas. plos.org

By fueling the HBP, glutamine is essential for maintaining the cellular pool of UDP-GlcNAc, thereby directly influencing the glycosylation status of thousands of proteins. springermedizin.denih.gov This connection between glutamine metabolism and protein glycosylation is critical in various physiological and pathological processes, including immune cell activation, cancer progression, and cellular stress responses. springermedizin.denih.govmdpi.comduke.edu For instance, in rapidly proliferating cells like lymphocytes and cancer cells, the high demand for both glucose and glutamine contributes to an increased flux through the HBP, leading to elevated levels of protein O-GlcNAcylation. nih.govmdpi.com

Data Tables

The following tables provide detailed information on the key components and research findings related to glutamine-mediated protein glycosylation.

Table 1: Key Molecules in Glutamine-Mediated Glycosylation via the Hexosamine Biosynthetic Pathway (HBP)

| Molecule Type | Name | Role in Pathway | Relevant Findings |

| Substrate | DL-Glutamine | Donates the essential amide group for the first step of the HBP. nih.gov | A key substrate for the HBP, linking amino acid metabolism to glycosylation. duke.edu Glutamine deprivation suppresses de novo hexosamine biosynthesis. elifesciences.org |

| Substrate | Fructose-6-phosphate | The glycolytic intermediate that accepts the amide group from glutamine. frontiersin.org | Links glucose metabolism directly with the HBP. researchgate.net |

| Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Catalyzes the first and rate-limiting step of the HBP. oup.comnih.gov | Its activity is a major control point for the pathway's flux. oup.com Two isoforms, GFAT1 and GFAT2, exist. wikipedia.orgmdpi.com |

| Intermediate | Glucosamine-6-phosphate | The product of the GFAT-catalyzed reaction. nih.gov | A central intermediate that is subsequently acetylated and isomerized. oup.com |

| Enzyme | Glucosamine-phosphate N-acetyltransferase (GNA1/GNPNAT1) | Catalyzes the acetylation of glucosamine-6-phosphate using Acetyl-CoA. frontiersin.orgnih.gov | The second committed step in the HBP. frontiersin.org |

| Enzyme | O-GlcNAc transferase (OGT) | Transfers GlcNAc from UDP-GlcNAc to serine/threonine residues of target proteins. nih.govnih.gov | The sole enzyme responsible for adding the O-GlcNAc modification. nih.gov |

| End Product | Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) | The final product of the HBP; the activated sugar donor for glycosylation. mdpi.comfrontiersin.org | Its cellular concentration is a sensor of nutrient status (glucose, glutamine, acetyl-CoA, UTP). nih.govnih.gov |

Table 2: Detailed Research Findings on Glutamine-Mediated Glycosylation

| Research Area | Organism/Cell Type | Key Findings | Downstream Effect |

| T-Cell Activation | Human and Mouse T-lymphocytes | Sustained glucose and glutamine transport is required to fuel the HBP, increasing UDP-GlcNAc levels and protein O-GlcNAcylation upon immune activation. nih.gov | OGT-mediated O-GlcNAcylation is critical for T-cell clonal expansion, self-renewal, and malignant transformation. nih.gov |

| Cancer Progression | Pancreatic Cancer Cells | Glutamine fuels the HBP to promote O-GlcNAcylation and general protein glycosylation, including the biosynthesis of the tumor marker CA19-9. springermedizin.de | Increased glutamine-mediated glycosylation is positively correlated with aggressive clinical characteristics, including metastasis. springermedizin.de |

| Cellular Stress Response | Mouse Embryonic Fibroblasts | Glutamine enhances the expression of Heat Shock Protein 70 (HSP70) by increasing HBP activity. duke.edu | The mechanism involves the O-glycosylation of transcription factors HSF-1 and Sp1, which promotes their nuclear translocation and transcriptional activity, leading to cellular protection after heat stress. duke.edu |

| Leukemia Cell Metabolism | Human Leukemia Cells (HL-60, K-562) | The glutamine transporter ASCT2 is a glycoprotein. Glucose deprivation, which inhibits glycosylation, leads to its deglycosylation. oncotarget.com | Inhibition of glycosylation was found to trigger a compensatory upregulation of the LAT1 amino acid transporter to support cell growth. oncotarget.com |

| Bacterial Pathogenesis | Mycoplasma pulmonis & Mycoplasma arthritidis | These mycoplasmas exhibit general N- and O-linked glycosylation on surface lipoproteins. Unusually, N-glycosylation occurs at both asparagine and glutamine residues. plos.org | The extensive glycosylation of the cell surface has implications for modulating interactions between the mycoplasma and its host. plos.org |

Enzymology and Regulation of Dl Glutamine Metabolism

Glutaminase (B10826351) (GLS) Activity and Isoformsnih.govnih.govpnas.orgnih.govtouro.edu

Glutaminase (EC 3.5.1.2) is a mitochondrial enzyme that initiates glutamine catabolism by catalyzing the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). atlasgeneticsoncology.orgcellsignal.com This reaction is a pivotal step in glutaminolysis, providing carbon and nitrogen for various biosynthetic processes. oncotarget.comtandfonline.com In humans, there are two genes that code for glutaminase, GLS and GLS2. tandfonline.commdpi.com

The GLS gene produces two primary isoforms through alternative splicing:

Kidney-type glutaminase (KGA) : This isoform includes exons 1-14 and 16-19. atlasgeneticsoncology.org It is expressed in tissues such as the kidney, brain, intestine, lymphocytes, and fetal liver. annualreviews.orgnih.govannualreviews.org In the kidney, KGA plays a crucial role in ammoniagenesis to maintain acid-base balance. atlasgeneticsoncology.orgtandfonline.com

Glutaminase C (GAC) : A shorter variant, GAC, is formed from the first 15 exons of the GLS gene. atlasgeneticsoncology.org It is the predominant isoform in many cancer cells and is also found in cardiac muscle and the pancreas. atlasgeneticsoncology.orgbosterbio.comthe-innovation.org

The GLS2 gene also encodes two isoforms:

Glutaminase B (GAB) : The canonical isoform from the GLS2 gene. mdpi.com

Liver-type glutaminase (LGA) : A shorter isoform. GLS2 is primarily expressed in the liver, pancreas, and brain, where it contributes to the urea (B33335) cycle. tandfonline.comannualreviews.orgnih.govuniprot.org

The expression and activity of these isoforms are tissue-specific and are often altered in pathological states, particularly in cancer, where many cells become dependent on glutamine metabolism. nih.govatlasgeneticsoncology.org

| Isoform | Gene | Key Tissues | Primary Function |

| KGA | GLS | Kidney, Brain, Intestine, Fetal Liver, Lymphocytes annualreviews.orgnih.govannualreviews.org | Renal ammoniagenesis, Neurotransmitter synthesis atlasgeneticsoncology.orgtandfonline.com |

| GAC | GLS | Cancer cells, Cardiac muscle, Pancreas atlasgeneticsoncology.orgbosterbio.com | Supports rapid cell proliferation bosterbio.com |

| LGA/GAB (GLS2) | GLS2 | Liver, Brain, Pancreas tandfonline.comnih.govuniprot.org | Urea synthesis, Antioxidant function tandfonline.comuniprot.org |

The activity of glutaminase is subject to intricate regulation at multiple levels to adapt to the cell's metabolic state.

Allosteric Regulation : GAC activity is allosterically activated by inorganic phosphate (B84403) (Pi). nih.gov This activation is linked to the formation of a tetramer from two GAC dimers. nih.gov Small molecule inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), can bind to an allosteric pocket at the dimer interface, preventing the conformational change required for activity. pnas.org

Product Inhibition : The kidney-type isoform, GLS1, is inhibited by its product, glutamate. bosterbio.com

Oncogenic and Signaling Pathway Regulation : The proto-oncogene c-Myc can increase glutamine uptake and metabolism by suppressing the expression of miR-23a/b, which in turn leads to increased mitochondrial GLS expression. cellsignal.comtandfonline.com Additionally, the Raf-1/Mek2/Erk signaling pathway, stimulated by factors like the epidermal growth factor (EGF), can enhance KGA activity, a process that is dependent on phosphorylation. tandfonline.compnas.org

Glutamine Synthetase (GS) Activity and Regulationnih.govatlasgeneticsoncology.orgoncotarget.commdpi.compnas.org

Glutamine synthetase (GS; EC 6.3.1.2) is a vital enzyme responsible for the synthesis of glutamine from glutamate and ammonia, a reaction that requires ATP. nih.govacs.orgnih.gov This enzyme is found in most tissues and is particularly important in skeletal muscle, lungs, the brain, and the liver for nitrogen transport and ammonia detoxification. annualreviews.orgnih.govwikipedia.org GS is positioned at the critical intersection of carbon and nitrogen metabolism. nih.govacs.org

The regulation of GS activity is complex and involves several mechanisms:

Feedback Inhibition : GS activity is allosterically regulated by end products of glutamine metabolism. Inhibitors include tryptophan, histidine, carbamoyl (B1232498) phosphate, glucosamine-6-phosphate, CTP, and AMP. wikipedia.org Glycine (B1666218), alanine, and serine can also bind to the glutamate substrate site and inhibit the enzyme. wikipedia.org This cumulative feedback allows for fine-tuning of GS activity based on the cellular nitrogen levels. wikipedia.org

Oligomeric State : The activity of GS is modulated by its oligomeric state, which can be influenced by metabolite binding and interactions with other proteins. nih.govacs.org For instance, in some bacteria, the binding of the transcriptional regulator GlnR to GS forms a repressor complex that inhibits both GS activity and the transcription of genes for nitrogen assimilation. nih.gov

Transcriptional and Post-Transcriptional Control of GSoncotarget.com

The expression of glutamine synthetase is tightly controlled at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation : In skeletal muscle, glucocorticoids can rapidly increase GS mRNA levels during acute stress. physiology.org In fungi, the transcription of the gs gene is regulated by transcription factors like AreA. nih.gov In many bacteria, the Ntr system, specifically the transcriptional regulator NtcA, controls the expression of genes involved in nitrogen assimilation, including GS. mdpi.com

Post-Transcriptional Regulation : The stability of the GS protein can be regulated by the concentration of its product, glutamine. In lung and muscle cells, high levels of glutamine can lead to the destabilization and reduced levels of the GS protein, acting as a feedback mechanism. physiology.org Conversely, depletion of muscle glutamine can lead to a significant increase in both GS mRNA and protein levels. physiology.org In some bacteria, non-coding RNAs (ncRNAs) can regulate the expression of key nitrogen metabolism components, including glutamine synthetase, at the post-transcriptional level by affecting the stability or translation of their target mRNAs. d-nb.infobiorxiv.org Post-translational modifications such as phosphorylation, 14-3-3 protein binding, and nitration can also regulate GS activity. nih.govmdpi.com

Glutamate Dehydrogenase (GDH) and Transaminasesnih.govatlasgeneticsoncology.orgmdpi.compnas.orgwikipedia.orgresearchgate.net

Once glutamine is converted to glutamate by glutaminase, glutamate can be further metabolized by glutamate dehydrogenase or various transaminases to enter the tricarboxylic acid (TCA) cycle.

Glutamate Dehydrogenase (GDH) : GDH (EC 1.4.1.2) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate into α-ketoglutarate (α-KG) and ammonia. oncotarget.comfrontiersin.orgnih.gov This reaction connects amino acid metabolism with the TCA cycle, playing a crucial role in energy production. oncotarget.comnih.gov GDH is a major regulator of glutamate metabolism and is particularly important in the brain for recycling the neurotransmitter glutamate. wikipedia.orgfrontiersin.org Most mammals have a single GLUD1 gene, but humans and other primates have a second gene, GLUD2, which has distinct regulatory properties. nih.gov

Transaminases : These enzymes transfer the amino group from glutamate to an α-keto acid, producing α-KG and a new amino acid. This process is essential for the synthesis of non-essential amino acids. cellsignal.combosterbio.com Key transaminases in glutamine metabolism include:

Glutamate-oxaloacetate transaminases (GOT1/2) and Glutamate-pyruvate transaminases (GPT1/2) . nih.govjcancer.org

Phosphoserine aminotransferase (PSAT1) . nih.govjcancer.org

Glutamine transaminases (GTK/GTL, also known as KYAT1/KYAT3) : These enzymes are part of the "glutaminase II" pathway, where glutamine is first transaminated to α-ketoglutaramate (KGM). researchgate.netbiorxiv.orgmdpi.com

Glutaminyl-tRNA Synthetase and Translational Fidelitytandfonline.com

Glutaminyl-tRNA synthetase (GlnRS; EC 6.1.1.18) is the enzyme responsible for attaching glutamine to its corresponding transfer RNA (tRNAGln). This is a critical step in protein synthesis, ensuring that glutamine is correctly incorporated into growing polypeptide chains. The high fidelity of this process is essential for maintaining the accuracy of translation. nih.gov

GlnRS exhibits dual specificity, accurately recognizing both the amino acid glutamine and the specific structural features of tRNAGln. nih.gov The interaction between the tRNA and the synthetase can influence the enzyme's affinity for the amino acid, providing a mechanism for quality control. pnas.org

In systems that lack GlnRS, such as mammalian mitochondria and most bacteria, Gln-tRNAGln is synthesized through an indirect, two-step pathway. pnas.orgportlandpress.com First, a non-discriminating glutamyl-tRNA synthetase (GluRS) attaches glutamate to tRNAGln, forming Glu-tRNAGln. pnas.orgportlandpress.com Then, a specialized enzyme called glutamyl-tRNAGln amidotransferase (GatCAB) converts the misacylated Glu-tRNAGln into the correct Gln-tRNAGln. portlandpress.com This indirect pathway is crucial for the fidelity of mitochondrial protein synthesis. portlandpress.com

Other Associated Enzymes in Glutamine-Related Pathwaysnih.govuniprot.orgpnas.orgresearchgate.net

Several other enzymes play significant roles in the broader network of glutamine metabolism.

ω-Amidase (NIT2) : This enzyme is the second component of the glutaminase II pathway. It catalyzes the hydrolysis of α-ketoglutaramate (KGM)—the product of glutamine transamination—to α-ketoglutarate (α-KG) and ammonia. researchgate.netbiorxiv.orgmdpi.com This pathway represents an alternative route for converting glutamine to an anaplerotic TCA cycle intermediate. biorxiv.orgmdpi.com

Glutamate Synthase (GOGAT) : In plants and bacteria, glutamate synthase works in tandem with glutamine synthetase in the GS/GOGAT cycle. mdpi.commdpi.comoup.com GOGAT transfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. mdpi.comoup.com This cycle is a primary pathway for ammonia assimilation into organic compounds. mdpi.com

Amidotransferases : This is a family of enzymes that utilize the amide nitrogen of glutamine for the synthesis of various compounds, including purines, pyrimidines, and asparagine. annualreviews.org

| Enzyme | EC Number | Function | Pathway |

| Glutaminase (GLS/GLS2) | 3.5.1.2 | Hydrolyzes glutamine to glutamate and ammonia. atlasgeneticsoncology.org | Glutaminolysis |

| Glutamine Synthetase (GS) | 6.3.1.2 | Synthesizes glutamine from glutamate and ammonia. acs.orgnih.gov | Glutamine Synthesis |

| Glutamate Dehydrogenase (GDH) | 1.4.1.2 | Converts glutamate to α-ketoglutarate. frontiersin.orgnih.gov | Glutaminolysis, TCA Cycle Anaplerosis |

| Transaminases (e.g., GOT, GPT, KYAT) | Various | Transfer amino group from glutamate to α-keto acids. bosterbio.comnih.gov | Amino Acid Synthesis, Glutaminolysis |

| Glutaminyl-tRNA Synthetase (GlnRS) | 6.1.1.18 | Attaches glutamine to tRNAGln. nih.gov | Protein Synthesis |

| Glutamyl-tRNAGln Amidotransferase (GatCAB) | - | Converts Glu-tRNAGln to Gln-tRNAGln. portlandpress.com | Protein Synthesis (Indirect Pathway) |

| ω-Amidase (NIT2) | - | Hydrolyzes α-ketoglutaramate to α-ketoglutarate. biorxiv.orgmdpi.com | Glutaminase II Pathway |

| Glutamate Synthase (GOGAT) | 1.4.7.1 / 1.4.1.14 | Synthesizes glutamate from glutamine and 2-oxoglutarate. mdpi.comoup.com | GS/GOGAT Cycle (Nitrogen Assimilation) |

Intercellular and Inter Organ Metabolism of Dl Glutamine

Glutamine Transport Mechanisms and Transporters (e.g., ASCT2/SLC1A5, SLC7A5/LAT1)

The efficient transport of glutamine across cell membranes is essential for its diverse physiological functions. Several transporter systems facilitate glutamine uptake and release, with key roles played by members of the Solute Carrier (SLC) family.

ASCT2 (SLC1A5) : The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a significant transporter for glutamine nih.govsci-hub.se. It belongs to the SLC1 family of transporters nih.gov. ASCT2 is responsible for importing glutamine from the extracellular space into the cytoplasm sci-hub.se. This transporter is often overexpressed in highly proliferative cells, particularly cancer cells, to meet their elevated demand for glutamine, which serves as a major energy and building block supply for cell growth nih.govsci-hub.se. Targeting ASCT2 has emerged as a potential therapeutic strategy in cancer treatment nih.govanatoljcardiol.comresearchgate.net.

LAT1 (SLC7A5) : The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, facilitates the transport of large neutral amino acids, including L-leucine and L-phenylalanine, and also amino acid-based drugs aacrjournals.orgnih.gov. LAT1 is expressed on both the luminal and abluminal membranes of endothelial cells forming the blood-brain barrier (BBB), enabling the delivery of these amino acids to the brain aacrjournals.org. While its expression is typically low in normal tissues, LAT1 is significantly upregulated in most tumor tissues, supporting the rapid proliferation of cancer cells aacrjournals.org. This overexpression in tumors, including brain metastases, highlights LAT1 as a potential target for selective therapies aacrjournals.orgnih.gov.

Other Transporters : Glutamine is also a favored substrate for sodium-coupled neutral amino acid transporters (SNATs), which belong to the SLC38 family mhmedical.com. These transporters resemble the classically designated System A and System N transporters mhmedical.com. System A transporters, for instance, mediate the unidirectional uptake of glutamine into GABAergic and glutamaterergic neurons nih.gov. The ASC system, another transporter, prefers substrates like alanine, serine, cysteine, and other small neutral amino acids nih.gov.

Table 1: Key Glutamine Transporters and Their Characteristics

| Transporter Name | Gene/Family | Primary Substrates | Key Role/Location | Relevance |

| ASCT2 | SLC1A5 | Glutamine, Alanine, Serine, Cysteine | Cell membranes, often overexpressed in cancer cells | Glutamine uptake for cell growth, cancer therapy target nih.govsci-hub.se |

| LAT1 | SLC7A5 | Large neutral amino acids (e.g., Leucine, Phenylalanine), amino acid-based drugs | Blood-brain barrier, overexpressed in tumors | Delivery to brain, cancer therapy target aacrjournals.orgnih.gov |

| SNATs | SLC38 family | Glutamine, other neutral amino acids | Various cells, including neurons (System A, System N) | General glutamine transport, neurotransmission mhmedical.comnih.gov |

Astrocyte-Neuron Glutamate-Glutamine Cycle in the Central Nervous System

The glutamate-glutamine cycle is a fundamental metabolic pathway that underlies efficient glutamatergic and GABAergic neurotransmission in the brain, involving crucial interactions between neurons and astrocytes nih.govelsevier.esfrontiersin.orgmdpi.com.

Cycle Overview : In the gray matter of the brain, glutamate (B1630785), a primary excitatory neurotransmitter, is released from glutamatergic neurons into the synaptic cleft upon stimulation elsevier.esfrontiersin.orgmdpi.com. To maintain synaptic homeostasis and prevent excitotoxicity, this released glutamate is rapidly taken up predominantly by surrounding astrocytes via astrocytic glutamate transporters (e.g., EAA1 and EAA2) nih.govelsevier.esfrontiersin.orgmdpi.com.

Within astrocytes, glutamate is converted into glutamine through an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase (GS) nih.govelsevier.esmdpi.compnas.org. Glutamine synthetase is expressed exclusively in astrocytes nih.gov. This conversion is critical because astrocytes possess high pyruvate (B1213749) carboxylase activity, allowing them to synthesize glutamate and then glutamine, which can be transported back to neurons mdpi.com.

Subsequently, glutamine is released from astrocytes into the extracellular space, often mediated by glutamine carriers, including those belonging to the N, L, and ASC systems nih.gov. This glutamine is then taken up by neurons (both glutamatergic and GABAergic) nih.govelsevier.esfrontiersin.org. Inside neurons, glutamine is converted back to glutamate (or GABA in GABAergic neurons) by the mitochondrial enzyme phosphate-dependent glutaminase (B10826351) (PAG or GLS) nih.govelsevier.esmdpi.com. The regenerated glutamate is then packaged into vesicles for subsequent release as a neurotransmitter, thus completing the cycle mdpi.com.

Role in Neuroenergetics : This cycle is tightly linked to brain energy metabolism. For instance, studies have shown a near one-to-one relationship between increments in the fluxes of the glutamate-glutamine neurotransmitter cycle and neuronal glucose oxidation pnas.org. This relationship has been consistent with models suggesting that glycolytic ATP in astrocytes supports glutamate uptake and its conversion to glutamine pnas.org.

Table 2: Key Components of the Astrocyte-Neuron Glutamate-Glutamine Cycle

| Component | Location | Role in Cycle | Enzyme/Transporter Involved |

| Glutamate | Neurons (release), Synaptic Cleft, Astrocytes (uptake) | Neurotransmitter, precursor to glutamine | Glutamate transporters (e.g., EAA1, EAA2) elsevier.es |

| Glutamine | Astrocytes (synthesis), Extracellular space, Neurons (uptake) | Non-toxic carrier, precursor to neuronal glutamate/GABA | Glutamine synthetase (GS) in astrocytes nih.govelsevier.es, Glutamine carriers (System N, L, ASC) nih.gov |

| Glutamine Synthetase (GS) | Astrocytes (exclusively) | Converts glutamate to glutamine nih.govelsevier.es | N/A |

| Phosphate-Dependent Glutaminase (PAG/GLS) | Neurons (primarily) | Converts glutamine to glutamate nih.govelsevier.es | N/A |

Inter-tissue Nitrogen Transport and Ammonia (B1221849) Detoxification

Glutamine is paramount in the body's nitrogen metabolism, serving as a crucial, non-toxic transporter of ammonia between various tissues and the liver for detoxification wikipedia.orgmhmedical.comtargetmol.comlibretexts.orgnih.govresearchgate.netslideshare.net.

Ammonia Transport : Ammonia (NH₃), a toxic metabolic byproduct, primarily from amino acid catabolism and intestinal bacterial breakdown of urea (B33335), is constantly produced in various tissues libretexts.orgresearchgate.netslideshare.net. To prevent its accumulation, which can be harmful, especially to the brain, ammonia is converted into glutamine in peripheral tissues libretexts.orgresearchgate.netslideshare.net. Glutamine, with its two amino groups (an α-amino group and a side-chain amide group), effectively acts as a "storehouse" and carrier of ammonia nih.govslideshare.net. This allows for the safe transport of nitrogen from peripheral tissues to the liver libretexts.org.

Detoxification in the Liver : The liver is the primary site for ammonia detoxification libretexts.orgnih.gov. Upon reaching the liver, glutamine is deaminated (hydrolyzed) by the enzyme glutaminase (GLS) libretexts.orgnih.gov. This reaction releases ammonia, which then enters the urea cycle, an enzymatic pathway exclusively expressed by hepatocytes libretexts.orgresearchgate.net. Within the urea cycle, ammonia is converted into urea, a less toxic compound that can be safely excreted by the kidneys libretexts.org. This process is vital for regulating blood pH and detoxifying ammonia nih.gov.

Role of Skeletal Muscle : Skeletal muscle also plays a significant role in ammonia detoxification, particularly during states of hyperammonemia (elevated blood ammonia levels) researchgate.net. Muscles absorb excess ammonia and convert it into glutamine, thereby contributing to its removal from circulation researchgate.net. However, chronic hyperammonemia can lead to sarcopenia and hinder muscle protein synthesis, creating a cycle that further reduces the body's capacity to eliminate excess ammonia researchgate.net.

Table 3: Inter-tissue Nitrogen Transport and Ammonia Detoxification

| Process | Key Molecule | Role | Primary Organ/Tissue | Enzymes Involved |

| Ammonia Transport | Glutamine | Non-toxic carrier of ammonia from peripheral tissues to liver | Peripheral tissues (e.g., muscle) | Glutamine synthetase (in peripheral tissues) libretexts.orgnih.gov |

| Ammonia Detoxification | Ammonia, Urea | Conversion of toxic ammonia to excretable urea | Liver | Glutaminase (GLS) in liver libretexts.orgnih.gov, Urea cycle enzymes researchgate.net |

Biological Roles in Specific Physiological Contexts Non Human Model Systems

Intestinal Physiology and Barrier Function in Animal Models

Glutamine is essential for maintaining the structural and functional integrity of the intestinal barrier. nih.govresearchgate.net It serves as a major energy source for enterocytes and plays a crucial role in preserving mucosal vitality. nih.gov Studies in various animal models demonstrate that glutamine helps protect the gut from injury and maintains its barrier function, which is vital for preventing the translocation of harmful substances from the gut lumen into the bloodstream. nih.govresearchgate.net

Glutamine is a key promoter of intestinal cell proliferation and is essential for the growth and viability of enterocytes. foodandnutritionresearch.net In vitro studies using the rat intestinal epithelial cell line IEC-6 have shown that glutamine is required for cell proliferation, activating signaling pathways like the mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK1/2. nih.govmdpi.com Glutamine deprivation in these cell lines leads to suppressed cell growth, significant cellular damage, and apoptosis. nih.gov

Animal model studies further support these findings. In weanling mice, dietary glutamine supplementation was found to promote the proliferation of intestinal cells. foodandnutritionresearch.net Similarly, in pig models, glutamine has been shown to prevent the atrophy of intestinal villi, particularly in weaned pigs. d-nb.info The proliferative effects of glutamine are also linked to its ability to enhance the action of growth factors, such as insulin-like growth factor (IGF)-I and transforming growth factor (TGF)-α, in rat and porcine models. mdpi.com

| Animal/Cell Model | Key Finding | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Rat (IEC-6 cells) | Glutamine depletion suppressed cell proliferation by ~75% and induced apoptosis. | MAPKs (ERK1/2, JNK1/2), mTOR | nih.govnih.gov |

| Weanling Mice | Dietary glutamine supplementation promoted intestinal cell proliferation. | mTOR | foodandnutritionresearch.net |

| Weaned Pigs | A diet supplemented with 1% glutamine prevented atrophy of the jejunum villi. | Not Specified | d-nb.info |

| Rat (Short Bowel Syndrome) | Glutamine-enriched diets enhanced IGF-I-mediated DNA and protein synthesis. | Growth Factor Signaling | mdpi.com |

The intestinal barrier's integrity is heavily dependent on tight junctions, which are multiprotein complexes that seal the space between adjacent epithelial cells. mdpi.comnih.gov Glutamine plays a vital role in the maintenance and regulation of these tight junction proteins. nih.gov Depletion of glutamine has been associated with increased intestinal permeability and decreased expression of key tight junction proteins such as occludin, claudin-1, and Zonula Occludens-1 (ZO-1). researchgate.net

In animal models, glutamine supplementation has been shown to enhance the expression of tight junction proteins. researchgate.net For example, in weanling piglets, glutamine enhanced the expression of tight junction proteins in the jejunum. foodandnutritionresearch.net Studies using porcine jejunal enterocytes revealed that glutamine induced the expression of ZO-1, ZO-2, and ZO-3 and promoted the distribution of claudin-1 and claudin-4 to the plasma membrane. mdpi.com This regulation helps to fortify the intestinal barrier, preventing the passage of pathogens and toxins. researchgate.netmdpi.com

| Animal/Cell Model | Effect of Glutamine | Proteins Regulated | Reference |

|---|---|---|---|

| Weanling Piglets | Enhanced tight junction protein expression in the jejunum. | Claudin-1, Occludin, ZO-1 | foodandnutritionresearch.net |

| Porcine Jejunum Enterocytes | Induced expression and improved localization of tight junction proteins. | ZO-1, ZO-2, ZO-3, Claudin-1, Claudin-4 | mdpi.com |

| In Vitro Models | Glutamine depletion decreased expression of tight junction proteins. | Occludin, Claudin-1, ZO-1 | researchgate.net |

Enterocyte Proliferation and Integrity

Immune Cell Function and Modulation in Animal Models

Glutamine is considered a conditionally essential amino acid during catabolic states like trauma or sepsis, partly due to its high rate of utilization by immune cells. nih.gov It is crucial for the function of lymphocytes and macrophages and plays a role in activating innate immune pathways. d-nb.infojpccr.eu

Lymphocytes and macrophages exhibit high rates of glutamine consumption, which is essential for their optimal function. d-nb.infoscu.edu.au In vitro experiments have demonstrated that glutamine is necessary for the proliferative response of lymphocytes and supports macrophage phagocytosis. nih.gov In animal models, glutamine has been shown to stimulate lymphocyte and macrophage function that was suppressed by irradiation. jpccr.eu

Studies in weaning piglets challenged with lipopolysaccharide (LPS) showed that dietary glutamine dose-dependently increased the number of neutrophils and macrophages, suggesting enhanced antimicrobial capacity. uu.nl Furthermore, glutamine supplementation in TPN-fed surgical patients enhanced the T-lymphocyte response. nih.gov Glutamine deprivation can lead to a decrease in lymphocyte proliferation and may induce apoptosis in these cells. d-nb.info Macrophages, which are critical for clearing debris and releasing growth factors during tissue repair, are dependent on extracellular glutamine. d-nb.infonih.gov Macrophage-derived glutamine can, in turn, support the function of other cells, such as muscle satellite cells, during regeneration. nih.gov

Glutamine modulates key inflammatory signaling pathways, often suppressing pro-inflammatory responses. nih.gov In rodent models of colitis, glutamine administration suppressed the activation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.gov This suppression was associated with an increased expression of heat shock proteins (HSPs). nih.gov

Conversely, glutamine can also activate protective innate immune responses. A study in mice found that dietary L-glutamine supplementation modulated the microbial community and activated innate immunity in the intestine. foodandnutritionresearch.net Glutamine metabolism, or glutaminolysis, has been shown to be required for the epigenetic modifications that induce innate immune memory in response to fungal components like β-glucan. asm.org In some contexts, glutamine metabolism can also promote inflammatory M1-like macrophage polarization by increasing succinate (B1194679) levels, which is necessary to counteract certain infections. asm.orgnih.gov

Lymphocyte and Macrophage Function

Microbial Metabolism and Community Modulation

The gut microbiota plays a significant role in host health, and emerging evidence indicates that glutamine can modulate the composition and metabolic activity of these microbial communities. embopress.orgmdpi.com In turn, the gut microbiota can alter the host's amino acid metabolism. embopress.org

A study in weaning mice demonstrated that dietary glutamine supplementation decreased the relative abundance of Firmicutes and the Firmicutes-to-Bacteroidetes ratio in the ileum. uu.nl In a pig model, glutamine administration reduced the net utilization of several other amino acids by luminal bacteria, suggesting that extracellular glutamine can influence the metabolic signaling pathways of gut microbes. mdpi.com Furthermore, glutamate (B1630785), which is readily formed from glutamine, can significantly alter the intestinal microbial community by promoting the growth of beneficial bacteria like Faecalibacterium prausnitzii. frontiersin.org This modulation of the gut microbiota by glutamine can have downstream effects on host immunity and metabolism. foodandnutritionresearch.netmdpi.com

Rumen Microbial Utilization of Glutamine

In ruminant model systems, dietary glutamine is subject to extensive and rapid degradation by the microbial population within the rumen. Both in vivo and in vitro studies have demonstrated that rumen microbes readily hydrolyze extracellular L-glutamine. nih.govoup.com This process primarily involves the deamination of L-glutamine to produce L-glutamate and ammonia (B1221849). nih.govnih.govanimbiosci.org

Research using rumen fluid from cannulated steers showed that the concentration of glutamine declined swiftly following consumption of a meal containing it, with a corresponding gradual increase in glutamate, its primary catabolic product. oup.com In contrast, the microbes exhibit a limited ability to metabolize extracellular L-glutamate due to a near absence of the necessary uptake mechanisms. nih.govmdpi.com The ammonia released from glutamine degradation can then be utilized by the microbes for the synthesis of their own amino acids and microbial proteins. nih.govmdpi.comscielo.org.co

The rate of glutamine degradation has been quantified in in vitro experiments. When rumen fluid was incubated with L-glutamine, the degradation rate was observed to be time-dependent. nih.govanimbiosci.org One study calculated the degradation rate based on ammonia production, finding that after 12 hours of incubation, approximately 21% of the L-glutamine was degraded, increasing to 76% by the 24-hour mark. nih.govanimbiosci.org This rapid utilization underscores glutamine's role as a readily available nitrogen source for the rumen microbial ecosystem. nih.gov

Influence on Bacterial Community Structure

Glutamine metabolism is intrinsically linked to the growth and stability of the rumen bacterial community by serving as a crucial substrate for nitrogen metabolism and protein synthesis. nih.govmdpi.com While direct studies exhaustively detailing the precise shifts in bacterial population structure following glutamine supplementation are limited, its metabolic role suggests a significant influence on the balance of the microbial flora. mdpi.com

The products of glutamine degradation, namely glutamate and ammonia, are vital for the synthesis of microbial proteins. mdpi.com Key bacterial genera in the rumen, such as Prevotella, are involved in protein hydrolysis and the deamination of amino acids, processes that generate ammonia. frontiersin.org This ammonia can then be assimilated by other bacteria to synthesize essential amino acids, including the synthesis of glutamate and glutamine via the glutamate dehydrogenase and glutamine synthetase pathways. mdpi.comscielo.org.co

Impact on Fermentation Processes

The microbial degradation of glutamine directly impacts key rumen fermentation parameters, including the production of volatile fatty acids (VFAs) and ruminal pH. nih.govmdpi.com VFAs are the primary energy source for the host ruminant, and their composition is a critical indicator of fermentation efficiency.

In vitro studies have shown that supplementing a culture medium with L-glutamine can influence the profile of VFAs. Increasing levels of L-glutamine tended to increase the production of acetate (B1210297) and propionate. nih.govanimbiosci.orgresearchgate.net The concentration of total VFAs was found to be highest in groups supplemented with 0.5% and 3% L-glutamine in one study. nih.govanimbiosci.org Another experiment in lambs fed a high-concentrate diet noted that glutamine supplementation led to an increase in the ruminal pH and the ratio of acetic acid to propionic acid. mdpi.com

Supplementation with L-glutamine has also been observed to enhance the degradability of crude protein and fiber components like acid detergent fiber and neutral detergent fiber, with a 0.5% supplementation level showing the most positive effect. nih.govresearchgate.net

Table 1: Effect of L-Glutamine (Gln) Supplementation on Rumen Volatile Fatty Acid (VFA) Production (in vitro)

Data synthesized from in vitro studies investigating the impact of different concentrations of L-Glutamine on the production of major VFAs in rumen fluid culture.

| VFA | Control (0% Gln) | 0.5% Gln | 1.0% Gln | 2.0% Gln | 3.0% Gln | General Trend/Observation |

|---|---|---|---|---|---|---|

| Acetate | Baseline | Increased | Increased | Increased | Increased | Tended to increase with rising Gln levels. nih.govanimbiosci.org |

| Propionate | Baseline | Increased | Increased | Increased | Increased | Tended to increase with rising Gln levels. nih.govanimbiosci.org |

| Total VFAs | Baseline | Highest | Variable | Variable | Highest | Levels were highest in the 0.5% and 3% Gln groups. nih.govanimbiosci.org |

| Acetate:Propionate Ratio | Baseline | Increased | Increased | Not specified | Increased with Gln supplementation in lambs on a high-concentrate diet. mdpi.com |

DL-Glutamine in Bone Metabolism (Osteoclast Differentiation) in Animal Models